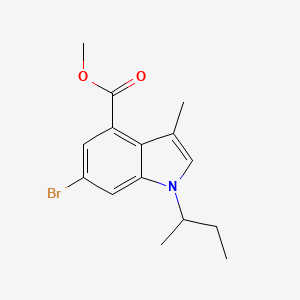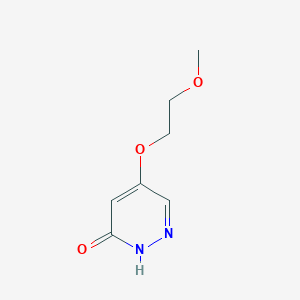![molecular formula C12H16INO B3098979 4-[(3-Iodophenoxy)methyl]piperidine CAS No. 1347292-97-0](/img/structure/B3098979.png)
4-[(3-Iodophenoxy)methyl]piperidine
Descripción general
Descripción
“4-[(3-Iodophenoxy)methyl]piperidine” is a chemical compound with the molecular formula C12H16INO . It is used for proteomics research .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular weight of “this compound” is 317.17 g/mol . The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C12H16INO, and its molecular weight is 317.17 g/mol .
Aplicaciones Científicas De Investigación
Radiolabeled Probes for σ-1 Receptors
Halogenated 4-(4-phenoxymethyl)piperidines, including compounds related to 4-[(3-Iodophenoxy)methyl]piperidine, have been synthesized and evaluated as potential δ receptor ligands. Their affinity and selectivity were determined using in vitro receptor binding assays. One specific iodinated ligand, 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, was labeled with 123I and studied in vivo in rats. This compound showed high uptake and good retention of radioactivity in the brain and other organs known to possess σ receptors, indicating potential usefulness for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Crystal and Molecular Structure Studies
The crystal and molecular structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine, related to this compound, has been reported. This compound formed H-bonded dimers in the crystal lattice, held together by C-H...π and C-H...O interactions, providing insights into the structural properties of similar compounds (Khan et al., 2013).
Potential as Antidepressant Agents
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, which are structurally similar to this compound, were synthesized and evaluated as potential antidepressant agents. These compounds demonstrated biological activity comparable to the antidepressant drug viloxazine (Balsamo et al., 1987).
Role in Behavior and Psychiatric Disorders
Piperidine has been investigated for its role in treating psychiatric disorders, with research suggesting it could be an endogenous psychotropic agent. This research provides a context for understanding the potential impact of compounds like this compound in the regulation of behavior and treatment of psychiatric disorders (Abood et al., 1961).
Direcciones Futuras
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-[(3-Iodophenoxy)methyl]piperidine” and similar compounds may continue to be an area of interest in future research and drug development.
Mecanismo De Acción
Target of Action
The primary target of 4-[(3-Iodophenoxy)methyl]piperidine is the Dopamine transporter (DAT) . DAT is a solute carrier family 6 member 3, also known as Sodium-dependent dopamine transporter, DAT1, or DA transporter . It plays a crucial role in terminating the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals .
Propiedades
IUPAC Name |
4-[(3-iodophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWENPBNMWORNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)



![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)



![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)



